molecular formula C20H16O4 B027694 Rubiginone B2 CAS No. 130548-10-6

Rubiginone B2

Numéro de catalogue: B027694
Numéro CAS: 130548-10-6
Poids moléculaire: 320.3 g/mol
Clé InChI: ZUCWNLVDTXGGSU-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rubiginone B2 (CAS: 130548-10-6) is an angucyclinone-class antibiotic first isolated from Streptomyces griseorubiginosus strain Q144-2 . It belongs to a family of six structurally related compounds (rubiginones A1, A2, B1, B2, C1, and C2) characterized by their potent bioactivity, particularly their ability to enhance the cytotoxicity of vincristine (VCR) against drug-resistant leukemia cells such as P388 and Moser cells . The compound has a molecular formula of C₂₀H₁₆O₄ and a molecular weight of 320.345 g/mol . Its core structure features a tetracyclic benz[a]anthracene system with a ketone group at C-7/C-12 and a methoxy substituent at C-8 .

This compound also serves as a biosynthetic intermediate for hatomarubigins, a class of angucyclinones produced by Streptomyces sp. 2238-SVT4 . Despite its discovery over three decades ago, its biosynthetic gene cluster (BGC) was only partially characterized in 2010, revealing a 30-gene (hrb) cluster responsible for producing hatomarubigins A, B, C, and this compound via heterologous expression in Streptomyces lividans .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'eltrombopag implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et les informations détaillées ne sont pas disponibles publiquement. On sait que la synthèse implique des réactions organiques complexes et des processus de purification pour garantir la haute pureté du produit final .

Méthodes de production industrielle

La production industrielle de l'eltrombopag suit les Bonnes Pratiques de Fabrication (BPF) pour garantir la qualité et la sécurité du produit. Le processus implique une synthèse chimique à grande échelle, une purification et une formulation en comprimés pelliculés. Les comprimés sont ensuite conditionnés et distribués pour un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions

L'eltrombopag subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'eltrombopag comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs tels que le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés d'eltrombopag oxydés, tandis que les réactions de substitution peuvent donner lieu à divers produits substitués .

Applications de la recherche scientifique

L'eltrombopag a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'eltrombopag agit en se liant au domaine transmembranaire des récepteurs de la thrombopoïétine dans la moelle osseuse. Cette liaison stimule la production de plaquettes en favorisant la prolifération et la différenciation des mégacaryocytes, les cellules précurseurs des plaquettes. Contrairement à la thrombopoïétine endogène, l'eltrombopag ne la concurrence pas, mais complète plutôt son action, conduisant à une production accrue de plaquettes .

Applications De Recherche Scientifique

Antimicrobial Properties

Rubiginone B2 exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for developing new antibiotics, especially in response to rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

  • In a study analyzing actinomycetes from O. disjunctus galleries, this compound was identified among several compounds with antimicrobial properties. The study reported that 76.1% of isolated strains showed activity against Bacillus subtilis and/or Candida albicans, highlighting the potential of this compound as an effective antimicrobial agent .

Anticancer Activity

Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents. Its ability to potentiate the effects of vincristine (VCR) has been documented, suggesting a role in cancer treatment protocols.

Case Study: Synergistic Effects with Vincristine

  • A study demonstrated that this compound could potentiate VCR-induced cytotoxicity in cancer cell lines. This synergistic effect suggests that incorporating this compound into treatment regimens could improve therapeutic outcomes for patients undergoing chemotherapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are investigating how modifications to its chemical structure can enhance its biological activity.

Research Findings on SAR

  • Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities compared to the parent compound. These efforts aim to identify more potent analogs that retain or enhance antimicrobial and anticancer properties while minimizing toxicity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development pipelines. Its potential as a lead compound for new antibiotics and anticancer drugs is being explored through various synthetic and biological studies.

Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthEffective against Bacillus subtilis and Candida albicans
Anticancer ActivityPotentiation of vincristine-induced cytotoxicityEnhances efficacy in cancer cell lines
Structure-Activity RelationshipOptimization through chemical modificationsIdentification of more potent analogs
Drug DevelopmentLead compound for new therapeutic agentsUnder investigation for antibiotic and anticancer applications

Mécanisme D'action

Eltrombopag works by binding to the transmembrane domain of thrombopoietin receptors in the bone marrow. This binding stimulates the production of platelets by promoting the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. Unlike endogenous thrombopoietin, eltrombopag does not compete with it but rather complements its action, leading to an enhanced platelet production .

Comparaison Avec Des Composés Similaires

Rubiginone B2 shares structural and functional similarities with other angucyclinones, though key differences in substituents and bioactivity are evident. Below is a detailed comparison:

Structural Comparison

A structural analysis of rubiginones and related angucyclinones reveals variations in hydroxylation, methylation, and ketone positioning (Table 1).

Table 1: Structural and Spectral Data of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents ¹H/¹³C NMR Features (Solvent) HR-ESI–MS [M+H]⁺
This compound C₂₀H₁₆O₄ 320.345 8-OCH₃, 3-CH₃, C-7/C-12 ketones CDCl₃: δ 2.45 (3-CH₃), δ 3.92 (OCH₃) 321.1135
Rubiginone A2 C₂₀H₁₆O₅ 336.344 Additional hydroxyl at C-1 DMSO-d₆: δ 5.20 (C-1 OH) 337.1077
Rubiginone L C₂₀H₁₈O₅ 338.360 C-1/C-12 hydroxyls (replaces ketones) CD₃OD: δ 4.80 (C-1 OH), δ 4.95 (C-12 OH) 341.1390
Ochromycinone C₁₈H₁₄O₅ 306.298 Smaller tetracyclic core; lacks C-3 methyl CDCl₃: δ 3.85 (OCH₃) 307.0959
Rubiginone D2* C₂₀H₁₆O₆ 352.343 Additional hydroxyl at C-5 N/A N/A

*Data for Rubiginone D2 sourced from commercial references .

Key Structural Insights :

  • This compound vs.
  • This compound vs. L: Replacement of C-12 ketone with a hydroxyl in L reduces electrophilicity, which may influence DNA intercalation or enzyme inhibition .
  • This compound vs. Ochromycinone: The absence of a C-3 methyl group and a smaller core in ochromycinone likely diminishes its cytotoxicity-enhancing effects .

Functional Comparison

2.2.1 Enhancement of Vincristine Cytotoxicity

This compound and its analogues potentiate vincristine’s cytotoxicity by inhibiting drug efflux in resistant cancer cells . However, activity varies:

  • This compound: Most potent in the rubiginone series, enhancing VCR activity by >50-fold in P388/VCR cells .
  • Rubiginone A2: Moderate activity due to reduced membrane penetration from polar C-1 hydroxyl .
  • Hatomarubigins : Derived from B2 via glycosylation, these exhibit lower VCR-enhancing effects but broader antimicrobial activity .
2.2.2 Broader Bioactivity
  • Antimicrobial Effects: this compound shows mild antibacterial activity against Gram-positive bacteria, whereas ochromycinone and kiamycin (a marine angucyclinone) display broader spectra, including anti-MRSA activity .
  • Antitumor Mechanisms: Unlike rubiginones, hatomarubigin A induces apoptosis via reactive oxygen species (ROS) generation, a mechanism absent in B2 .

Activité Biologique

Rubiginone B2 is a member of the angucyclinone group of antibiotics, isolated from Streptomyces griseorubiginosus. This compound has garnered attention for its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex isotetracenone structure, which is typical of angucyclinones. The structural features contribute to its interaction with biological systems and its overall efficacy as an antibiotic.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

Cell Line IC50 (μM) Comparison Compound IC50 (μM)
HL-60 (Leukemia)5.0Adriamycin1.5
A549 (Lung Adenocarcinoma)10.0Doxorubicin3.0
BEL-7402 (Hepatoma)15.0Vincristine4.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified exposure time. This compound shows promising cytotoxicity, particularly against the HL-60 leukemia cell line, where it demonstrates a substantial effect compared to standard chemotherapeutics like Adriamycin and Doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • DNA Intercalation : Like many anthracycline antibiotics, this compound can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Efficacy in Drug-Resistant Cancer Models

A study investigated the efficacy of this compound in vincristine-resistant P388 leukemia models. The compound demonstrated enhanced cytotoxicity compared to vincristine alone, suggesting a potential role as a chemosensitizer in resistant cancer types .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound significantly reduced tumor size in xenografts derived from human cancer cell lines. The compound's ability to penetrate cellular membranes and target tumor cells directly was highlighted as a key factor in its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Rubiginone B2, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or oxidation, followed by purification via chromatography. Characterization employs spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts) and validate purity using HPLC . For novel syntheses, cross-reference spectral data with literature or databases to confirm structural integrity .

Q. Which in vitro and in vivo assays are most appropriate for evaluating this compound’s biological activity, and what controls are essential?

  • Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase assays), cytotoxicity screens (MTT assay), and animal models for pharmacokinetics. Use positive/negative controls (e.g., known inhibitors, vehicle-only groups) to validate results. Optimize dose ranges using preliminary toxicity data to avoid false negatives .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and mass spectrometry. For long-term storage, use inert atmospheres (argon) and lyophilization to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological data for this compound (e.g., divergent IC50 values across studies)?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound batch purity. Replicate experiments using standardized protocols (e.g., CLIA guidelines) and cross-validate with orthogonal assays (e.g., SPR for binding affinity). Perform meta-analyses to identify confounding variables .

Q. How can researchers elucidate the mechanistic pathways of this compound when traditional target-identification approaches fail?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 screens to map interactomes. Combine with molecular dynamics simulations to predict binding pockets. Validate hypotheses using knock-out/knock-in models .

Q. What computational models are effective for predicting this compound’s pharmacokinetic properties and off-target effects?

  • Methodological Answer : Use QSAR models for ADME prediction and molecular docking for target profiling. Validate with in silico toxicity databases (e.g., Tox21). Integrate machine learning to prioritize high-confidence targets and reduce false positives .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds while avoiding confounding variables?

  • Methodological Answer : Apply factorial design experiments to test combinations systematically. Use isobolographic analysis to quantify synergy/additivity. Control for solvent interactions and metabolic interference by including single-agent and vehicle groups .

Q. Methodological Considerations for Data Analysis

  • Handling Data Variability : Use statistical frameworks like ANOVA with post-hoc tests to distinguish experimental noise from biological significance. Report effect sizes and confidence intervals .
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like ChemRxiv .

Propriétés

IUPAC Name

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWNLVDTXGGSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130548-10-6
Record name Rubiginone B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubiginone B2
Reactant of Route 2
Reactant of Route 2
Rubiginone B2
Reactant of Route 3
Rubiginone B2
Reactant of Route 4
Rubiginone B2
Reactant of Route 5
Rubiginone B2
Reactant of Route 6
Reactant of Route 6
Rubiginone B2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.